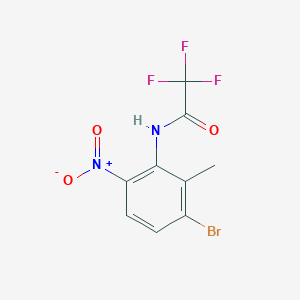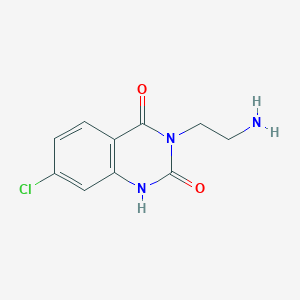
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile
描述
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is a fluorinated indazole derivative with a methoxy group at the 6th position and a cyano group at the 3rd position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-fluoroaniline and methoxyacetic acid.
Reaction Steps:
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This often involves the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common. Reagents like alkyl halides or sulfonates can be used to introduce various substituents at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates, strong bases
Major Products Formed:
Oxidation: Various oxidized derivatives of the indazole ring
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols
Substitution: Substituted indazole derivatives with different functional groups
科学研究应用
Chemistry: 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to receptors and enzymes, leading to biological responses. The cyano group plays a crucial role in the compound's reactivity and stability.
Molecular Targets and Pathways:
Receptors: The compound may bind to various receptors, including G-protein-coupled receptors (GPCRs) and enzyme-linked receptors.
Enzymes: It can inhibit or activate certain enzymes, leading to downstream effects in biological pathways.
相似化合物的比较
4-Fluoro-1H-indazole-3-carbonitrile: Lacks the methoxy group
6-Methoxy-1H-indazole-3-carbonitrile: Lacks the fluorine atom
1H-Indazole-3-carbonitrile: Neither fluorine nor methoxy group present
Uniqueness: The presence of both fluorine and methoxy groups in 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile enhances its biological activity and chemical reactivity compared to its analogs. This combination of functional groups provides a unique profile that can be exploited in various applications.
属性
IUPAC Name |
4-fluoro-6-methoxy-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c1-14-5-2-6(10)9-7(3-5)12-13-8(9)4-11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTQDTHGVWGNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















